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Compound of Interest

Compound Name: NC-1300-B

Cat. No.: B1219682

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NC-1300-B, a benzimidazole
derivative investigated for its potent proton pump inhibitory activity. The information compiled
herein is intended to support research and development efforts in the field of gastric acid-
related disorders.

Chemical Identity and Structure

NC-1300-B is a specific derivative of the parent compound NC-1300, which is identified as 2-
[(2-dimethylaminobenzyl)sulfinyl]lbenzimidazole.[1][2] NC-1300-B is chemically designated as
N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline.[3]

Chemical Structure:

IUPAC Name: N,N-dimethyl-2-(((6-methyl-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)aniline[3]

CAS Number: 104340-52-5[3]

Molecular Formula: C17H19N30SJ[3]

Molecular Weight: 313.42 g/mol [3]

SMILES Code: O=S(CC1=CC=CC=C1N(C)C)C2=NC3=CC=C(C)C=C3N2[3]
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e InChl Key: NEGXXYIOWVTFAE-UHFFFAOYSA-N[3]

Mechanism of Action

NC-1300-B functions as a proton pump inhibitor, directly targeting the H*, K*-ATPase in the
gastric mucosa.[4][5] This enzyme is the final step in the pathway of gastric acid secretion. By
inhibiting this proton pump, NC-1300-B effectively reduces the secretion of gastric acid.[4] The
inhibitory effect of NC-1300-B is concentration-dependent.[4]

The following diagram illustrates the simplified signaling pathway of gastric acid secretion and
the point of intervention for NC-1300-B.
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Caption: Mechanism of H*, K*-ATPase inhibition by NC-1300-B.

Pharmacological Effects

NC-1300-B has demonstrated significant antisecretory and cytoprotective activities.[1] Studies
have shown that it can potently inhibit basal gastric acid secretion and protect the gastric
mucosa from damage induced by various agents.[2][4] The effects of NC-1300-B on gastric
secretion and lesion formation are comparable to those of omeprazole, a well-established
proton pump inhibitor, although NC-1300-B may have a longer duration of action.[4]
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Quantitative Data

The following tables summarize the key quantitative data reported for NC-1300-B.

Table 1: In Vitro H*, K*-ATPase Inhibition

pH ICs0 (M)
6.0 44x10°°M
7.4 3.1x10°M

Data from a study on hog gastric H*, K*-
ATPase.[4]

Table 2: In Vivo Efficacy in Rats

Parameter Administration Route EDso (mg/kg)
Gastric Acid Secretion Oral 11.5
Gastric Acid Secretion Intraperitoneal 11.0
Gastric Lesion Formation Oral 13.3
Gastric Lesion Formation Intraperitoneal 23.0

Data from studies on pylorus-
ligated rats and HCl-ethanol

induced gastric lesions.[4]

Experimental Protocols

The following are summaries of the methodologies used in key experiments to determine the
efficacy of NC-1300-B.

H*, K*-ATPase Activity Assay

e Enzyme Source: Hog gastric mucosa.
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» Methodology: The inhibitory effect of NC-1300-B on H*, K*-ATPase activity was measured in
a concentration-dependent manner at pH 6.0 and 7.4.[4]

o Data Analysis: The concentration that inhibited the enzyme activity by 50% (ICso) was
calculated.[4]

Gastric Acid Secretion in Pylorus-Ligated Rats

e Animal Model: Male rats.

e Procedure: NC-1300-B was administered orally or intraperitoneally 0.5 hours before ligation
of the pylorus.[4] Gastric juice was collected, and the acid output was measured.

o Data Analysis: The dose that inhibited acid output by 50% (EDso) was determined.[4]

HCI-Ethanol-Induced Gastric Lesion Model

¢ Animal Model: Male rats.

e Procedure: NC-1300-B was administered orally or intraperitoneally 0.5 hours before the
administration of HCI-ethanol to induce gastric mucosal damage.[4] The extent of gastric
lesions was then assessed.

o Data Analysis: The dose that inhibited lesion formation by 50% (EDso) was calculated.[4]

The following workflow diagram illustrates the general procedure for evaluating the in vivo
efficacy of NC-1300-B.
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Caption: General workflow for in vivo evaluation of NC-1300-B.

Stability

NC-1300 is noted to be labile at acidic pH, degrading into products including NC-1300-sulfide.
[1] However, even after treatment at a low pH, the compound and its degradation products
retain pharmacological effects.[1]
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Conclusion

NC-1300-B is a potent proton pump inhibitor with significant antisecretory and gastroprotective
effects demonstrated in preclinical models. Its efficacy is comparable to that of omeprazole,
with a potentially longer duration of action. The data presented in this guide provide a
foundation for further research and development of NC-1300-B as a potential therapeutic agent
for gastric acid-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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